HMG-CoA Reductase Inhibitory Potency vs. Pravastatin
3-Hydroxypravastatin exhibits significantly reduced potency as an HMG-CoA reductase inhibitor compared to its parent drug, pravastatin. This difference is a primary reason it is considered a minor contributor to overall therapeutic effect. [1]
| Evidence Dimension | Relative HMG-CoA Reductase Inhibitory Activity |
|---|---|
| Target Compound Data | 2.5% to 10% of parent drug activity [1] |
| Comparator Or Baseline | Pravastatin (100% activity) |
| Quantified Difference | 90% to 97.5% reduction in inhibitory potency |
| Conditions | In vitro enzyme inhibition assay; in vivo pharmacodynamic context [1] |
Why This Matters
This quantitative difference validates its use as a pharmacologically distinct metabolite standard, not a substitute for pravastatin in efficacy studies.
- [1] MIMS. Vogdia (Pravastatin sodium) Full Prescribing Information. View Source
